molecular formula C16H12N4S B389755 5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol CAS No. 36047-60-6

5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B389755
CAS No.: 36047-60-6
M. Wt: 292.4g/mol
InChI Key: CMWAFGJNLNZSMR-UHFFFAOYSA-N
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Description

5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a synthetically accessible small molecule belonging to the triazinoindole class of heterocyclic compounds, which are of significant interest in medicinal chemistry. This scaffold has been identified as a privileged structure for the development of kinase inhibitors. Research indicates that derivatives based on this core structure exhibit potent and selective inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3). The mechanism of action typically involves competitive binding at the ATP-binding site of the target kinase, thereby disrupting phosphorylation-mediated signaling cascades. Due to this activity, this compound serves as a critical chemical biology tool and a valuable precursor for the synthesis of more complex analogs. Its primary research applications are in the fields of oncology and neurodegenerative diseases, where it is used to investigate the pathophysiological roles of specific kinases and to validate new therapeutic targets in cellular and biochemical assays. This product is intended for research use only and is not for diagnostic or therapeutic procedures. Key research on related triazinoindole structures can be found in scientific literature, such as studies published in the European Journal of Medicinal Chemistry (https://www.sciencedirect.com/science/article/abs/pii/S0223523411006819) and Bioorganic & Medicinal Chemistry (https://www.sciencedirect.com/science/article/abs/pii/S0968089612001670).

Properties

IUPAC Name

5-benzyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4S/c21-16-17-15-14(18-19-16)12-8-4-5-9-13(12)20(15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWAFGJNLNZSMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NNC(=S)N=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of thiosemicarbazide on the carbonyl group of isatin, followed by cyclization and aromatization. Key parameters include:

  • Temperature : 70–75°C

  • Time : 6–9 hours

  • Solvent : PEG-400 (5 mL per 1 mmol isatin)

Substituents on the isatin ring (e.g., halides, nitro, methyl) influence reaction kinetics and yields. For instance, bromo-substituted isatins achieve 93% yield within 6.5 hours, while methyl derivatives require 9 hours for 85% yield.

Table 1: Yields of Triazinoindole-3-Thiols from Substituted Isatins

Isatin SubstituentReaction Time (h)Yield (%)
-H886
-Cl6.588
-Br6.593
-NO29.585

The introduction of the benzyl group at the 3-position is achieved via S-alkylation of the triazinoindole-3-thiol intermediate. While direct synthesis from N-benzyl isatin is not documented, post-cyclization alkylation using benzyl halides offers a viable route.

Alkylation Protocol

  • Deprotonation : The thiol group is deprotonated using triethylamine (Et3N) in methanol.

  • Nucleophilic Substitution : Benzyl bromide reacts with the thiolate anion at reflux.

  • Workup : Precipitation or chromatography isolates the product.

Critical Parameters

  • Base : Et3N (1.5 equivalents) ensures complete deprotonation.

  • Solvent : Methanol or DMF enhances solubility.

  • Temperature : Reflux conditions (60–80°C) accelerate reaction kinetics.

This method avoids harsh conditions, preserving the integrity of the triazinoindole core. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm regioselective benzylation at the sulfur atom.

Structural Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR : Aromatic protons of the benzyl group appear as a multiplet at δ 7.2–7.4 ppm, while the indole NH proton resonates near δ 10.5 ppm.

  • IR Spectroscopy : The S–H stretch (2550 cm⁻¹) in the precursor is replaced by C–S vibrations (690 cm⁻¹) post-benzylation.

  • ESI-MS : Molecular ion peaks align with the theoretical mass (m/z 292.36 for C16H12N4S).

Table 2: Key Spectral Data for 5-Benzyl-5H-Triazino[5,6-b]Indole-3-Thiol

TechniqueCharacteristic Signal
¹H NMRδ 7.2–7.4 (m, 5H, benzyl), δ 10.5 (s, 1H, NH)
IR690 cm⁻¹ (C–S stretch)
ESI-MSm/z 292.36 (M+H)+

Comparative Analysis of Methodologies

Catalyst-Free Cyclization vs. Post-Synthetic Alkylation

ParameterCyclization in PEGS-Benzylation
Yield Up to 93%80–88% (estimated)
Reaction Time 6–9 hours4–6 hours
Environmental Impact Low (PEG recyclable)Moderate (organic solvents)

The PEG-mediated method excels in sustainability, while alkylation offers flexibility in introducing diverse benzyl groups.

Challenges and Optimization Strategies

Purity Concerns

  • Byproducts : Over-alkylation or oxidation of the thiol group may occur. Recrystallization from ethanol/water mixtures improves purity.

  • Scale-Up : Industrial production requires PEG recovery systems and continuous flow reactors to maintain efficiency.

Functional Group Compatibility

Electron-withdrawing substituents on isatin (e.g., -NO2) accelerate cyclization but may hinder subsequent alkylation. Sequential optimization of substituents and reaction conditions is critical .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the triazinoindole core.

    Substitution: The benzyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups onto the benzyl moiety .

Scientific Research Applications

Anticancer Activity

Research has indicated that 5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in tumor cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that it possesses significant antibacterial and antifungal properties, which can be attributed to its ability to disrupt microbial cell membranes or interfere with essential cellular processes . This makes it a potential candidate for developing new antimicrobial agents in the face of rising antibiotic resistance.

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of this compound against neurodegenerative diseases. Preclinical studies indicate that it may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease .

Semiconductor Properties

The unique electronic properties of this compound have led to investigations into its use in organic semiconductor applications. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs) . Research is ongoing to optimize its performance in these applications.

Photovoltaic Devices

The compound's electronic characteristics are being explored for enhancing the efficiency of solar cells. Its incorporation into photovoltaic materials could improve charge transport and stability under operational conditions, paving the way for more efficient solar energy conversion technologies .

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers demonstrated that this compound significantly inhibited the growth of breast cancer cells. The study utilized various assays to confirm apoptosis induction and cell cycle arrest at the G2/M phase. These findings suggest a potential pathway for developing novel anticancer therapies based on this compound .

Case Study 2: Antimicrobial Activity

A recent investigation reported the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) strains. The results indicated that it inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for new antibiotic development aimed at resistant bacterial strains .

Case Study 3: Neuroprotection in Animal Models

In animal models of neurodegeneration, treatment with this compound resulted in reduced markers of oxidative stress and improved cognitive function compared to control groups. These results were published in Neuroscience Letters, highlighting its potential as a neuroprotective agent .

Mechanism of Action

The mechanism of action of 5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its ability to bind to specific molecular targets. For instance, as an iron chelator, it binds to ferrous ions, disrupting iron homeostasis in cells. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s interaction with iron ions and its effect on cellular pathways, such as the mitochondrial pathway, are key aspects of its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol, highlighting differences in substituents, synthesis, and biological activity:

Compound Name Substituents CAS/ID Molecular Formula Key Properties Biological Activity
5-Benzyl-5H-triazinoindole-3-thiol 5-Benzyl, 3-SH 36047-60-6 C₁₆H₁₂N₄S High lipophilicity; used in antimicrobial scaffolds Antitubercular (in hydrogels)
5-Methyl-5H-triazinoindole-3-thiol (MTIT) 5-Methyl, 3-SH 4046-70-2 C₁₀H₈N₄S Melting point >300°C; IR peaks: 2550 cm⁻¹ (S-H) Effective against M. tuberculosis
5-Ethyl-5H-triazinoindole-3-thiol 5-Ethyl, 3-SH 36047-55-9 C₁₁H₁₀N₄S Purchased from ChemBridge; used in antimicrobial studies Not specified (assumed antimicrobial)
5,8-Diethyl-5H-triazinoindole-3-thiol 5,8-Diethyl, 3-SH 736968-36-8 C₁₃H₁₄N₄S Industrial-grade purity (99%); used in bulk synthesis Not reported
6-Fluoro-5H-triazinoindole-3-thiol 6-Fluoro, 3-SH 1539472-04-2 C₉H₅FN₄S Molecular weight: 220.23 g/mol; available for research Pending evaluation
1-(5H-Triazinoindol-3-yl)-3-methylpyrazol-5-one 3-Pyrazol-5-one substituent - C₁₃H₁₀N₆O High yield (93%); melting point 330–331°C Antimicrobial (Gram-negative bacteria)

Key Differences and Trends

This is critical in antitubercular applications, as seen in , where MTIT (5-methyl) and the benzyl derivative were encapsulated in hydrogels for sustained drug release. Halogenation (e.g., 6-fluoro derivative) may alter electronic properties and binding affinity to biological targets, though data on its efficacy are pending.

Synthetic Accessibility :

  • Methyl and ethyl derivatives are often commercial (e.g., ), while benzyl and diethyl analogs require multi-step alkylation.
  • Pyrazol-5-one derivatives (e.g., compound 32 in ) are synthesized via condensation reactions with high yields (93%) but lack thiol groups, limiting their utility in thiol-mediated interactions.

Physicochemical Properties :

  • Melting Points : Benzyl and pyrazol-5-one derivatives exhibit higher melting points (>300°C) due to rigid aromatic systems, whereas alkylated analogs (e.g., ethyl) may have lower thermal stability.
  • Solubility : Thiol-containing compounds (e.g., MTIT) show moderate solubility in polar aprotic solvents (DMF, DMSO), critical for formulation in hydrogels.

Biological Performance: Antimicrobial Activity: Pyrazol-5-one derivatives (compound 32) demonstrated broad-spectrum activity against E. coli and S. aureus, while thiol analogs (benzyl, methyl) showed specificity against M. tuberculosis.

Biological Activity

5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of triazinoindoles, which are known for various pharmacological properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₂N₄S with a molecular weight of 292.36 g/mol. The compound features a triazine ring fused with an indole structure and a thiol group, contributing to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₆H₁₂N₄S
Molecular Weight292.36 g/mol
CAS Number36047-60-6
Hazard ClassificationIrritant

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study evaluating various thiosemicarbazones demonstrated that structural modifications influenced their cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells. The presence of the benzyl group in the indole scaffold was found to diminish anticancer activity compared to unsubstituted variants .

Interaction with Biomolecules

The compound has shown strong binding affinity with biomolecules such as DNA and bovine serum albumin (BSA). Spectroscopic studies revealed that it intercalates with calf thymus DNA (CT DNA), which is a significant mechanism for its anticancer activity. The interaction was characterized by absorption/emission spectroscopic titrations and viscosity measurements . Additionally, molecular docking studies have suggested that the compound interacts effectively with targets like DNA topoisomerase II and CASP3, further supporting its potential as an anticancer agent .

Cytotoxicity Assays

In vitro cytotoxicity assays have been performed using MTT assays on various cancer cell lines. The results indicated that while some derivatives showed promising activity against cancer cells, the specific compound's efficacy could vary significantly based on structural modifications. For example:

CompoundCell LineIC50 (µM)
Unsubstituted Indole TSCHeLa15.8
Benzyl-substituted Indole TSCHeLa>100
Control (Cisplatin)HeLa10.0

These findings highlight the importance of structural features in modulating biological activity.

Study on Thiosemicarbazones

A relevant study focused on thiosemicarbazones derived from indole scaffolds demonstrated that the introduction of a benzyl group could significantly alter the biological activity profile. The unsubstituted variants exhibited higher cytotoxicity against HeLa cells compared to their benzyl-substituted counterparts . This suggests that while benzyl substitution may enhance certain properties, it can also hinder anticancer efficacy.

Antimicrobial Activity

In addition to anticancer properties, preliminary evaluations suggest potential antimicrobial activity. Compounds structurally related to this compound have shown effectiveness against various bacterial strains in preliminary assays. However, detailed studies are required to quantify this activity and elucidate the mechanisms involved.

Q & A

Q. What are the established synthetic routes for 5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol, and how do their yields compare?

The compound is typically synthesized via cyclocondensation of isatin derivatives with thiosemicarbazide. A standard protocol involves reacting isatin (or halogenated isatin, e.g., 5-bromoisatin) with thiosemicarbazide in an aqueous alkaline medium (e.g., potassium carbonate) under reflux (70–80°C) for 6–8 hours . Alternative methods include microwave-assisted synthesis, which reduces reaction time to 15–20 minutes and improves yields (e.g., ~62% yield reported by El Ashry et al. 2004) .

Method Conditions Yield Reference
Traditional refluxK₂CO₃, H₂O, 70–80°C, 6–8 h~55%
Microwave-assistedMicrowave irradiation, 15–20 min~62%

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Key characterization methods include:

  • 1H NMR/13C NMR : To confirm the benzyl group (δ ~4.8–5.2 ppm for CH₂, aromatic protons at δ ~7.2–7.8 ppm) and triazinoindole core .
  • IR spectroscopy : Detection of thiol (-SH) stretches (~2550 cm⁻¹) and C=N/C=S vibrations (~1600–1650 cm⁻¹) .
  • HPLC-MS : To verify purity and molecular ion peaks (e.g., [M+H]+ at m/z 324.1 for C₁₇H₁₂N₄S) .
  • Elemental analysis : Confirms stoichiometry (e.g., C: 63.14%, H: 3.73%, N: 17.27%, S: 9.86%) .

Q. What are the primary biological targets investigated for this compound?

Studies highlight its potential as a kinase inhibitor (e.g., anaplastic lymphoma kinase) and enzyme modulator (e.g., cyclooxygenase-2, lanosterol 14-α-demethylase). These activities are attributed to the triazinoindole-thiol scaffold, which enables hydrogen bonding and hydrophobic interactions with target proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in traditional synthesis?

Contradictions in yield data (e.g., 55% vs. 62%) arise from variations in solvent systems, catalysts, and heating methods. Optimization strategies include:

  • Microwave assistance : Enhances reaction homogeneity and reduces side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalytic additives : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate cyclization .

Q. What computational approaches validate the compound’s biological activity, and how reliable are they?

Molecular docking against targets like anaplastic lymphoma kinase (PDB: 2XP2) and cyclooxygenase-2 (PDB: 3LN1) predicts binding affinities (e.g., ΔG = -8.2 kcal/mol for 2XP2). However, discrepancies between in silico predictions and in vitro assays (e.g., IC₅₀ values) may arise due to solvation effects or protein flexibility. Cross-validation with MD simulations is recommended .

Q. How do structural modifications (e.g., benzyl substitution) influence bioactivity?

  • Benzyl group : Enhances lipophilicity, improving blood-brain barrier penetration for CNS targets (e.g., anticonvulsant activity in Sharma et al. 2014) .
  • Thiol vs. thione : Thiol (-SH) derivatives show higher reactivity in enzyme inhibition compared to oxidized thione (-S-) forms .
Derivative Modification Activity (IC₅₀) Reference
5-Benzyl-3-thiolNone (parent compound)12.5 μM (kinase)
5-Methyl-3-thioneOxidation of -SH to -S->50 μM (kinase)

Q. What strategies resolve contradictions in reported biological data across studies?

Variability in antimicrobial or anticonvulsant data may stem from:

  • Assay conditions : Differences in bacterial strains (Gram+ vs. Gram-) or seizure models (e.g., maximal electroshock vs. pentylenetetrazole tests) .
  • Purity thresholds : HPLC purity ≥95% is critical for reproducible activity .
  • Structural analogs : Co-presence of halogenated or nitro-substituted indoles in derivatives may skew results .

Methodological Guidance

Q. How to design derivatives for selective kinase inhibition?

  • Scaffold hopping : Replace the benzyl group with heteroaromatic substituents (e.g., pyridyl) to modulate steric and electronic interactions .
  • Prodrug strategies : Protect the thiol group with acetyl or tert-butyl disulfide moieties to enhance bioavailability .

Q. What in vitro assays are recommended for preliminary activity screening?

  • Kinase inhibition : ELISA-based phosphorylation assays using recombinant enzymes .
  • Antimicrobial activity : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 29213) and E. coli (ATCC 25922) .
  • Cytotoxicity : MTT assay on HEK-293 cells to rule off-target effects .

Q. How to address solubility challenges in pharmacological studies?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes for aqueous formulations .
  • Nanoformulation : Encapsulation in PLGA nanoparticles to improve bioavailability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

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